3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound features a unique structure that includes a pyrazole ring fused to a pyrimidine ring, with both chlorine and methyl substituents. It has attracted significant interest in medicinal chemistry due to its potential biological activities, especially in cancer research and neuroprotection.
This compound is classified as a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are known for their diverse biological activities, including anti-inflammatory and neuroprotective properties. The specific compound under discussion has been noted for its relevance in the development of pharmaceuticals targeting various diseases, including cancer.
The synthesis of 3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of 3-chlorobenzaldehyde with 3-amino-2-methylpyrazole in the presence of a suitable catalyst and solvent. This reaction is generally conducted under reflux conditions to facilitate the formation of the desired pyrazolo[1,5-a]pyrimidine derivative.
For industrial applications, similar synthetic routes are employed but optimized for large-scale production. This involves using continuous flow reactors and automated systems to ensure high yield and purity. Key factors such as solvent choice, temperature, and pressure are critically controlled to maximize efficiency and minimize by-products.
The molecular formula of 3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is . The compound's structure consists of:
The presence of these functional groups contributes to its unique chemical properties and biological activity.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure of this compound. For example, proton NMR can provide insights into the environment of hydrogen atoms within the molecule, while mass spectrometry can confirm molecular weight and fragmentation patterns .
3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can participate in several chemical reactions:
The mechanism of action for 3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. While the precise targets remain largely unknown, compounds within this class are known to inhibit certain enzymes by binding to their active sites. This interaction can disrupt various biochemical pathways, leading to observed biological effects such as neuroprotection and anti-inflammatory responses.
Biochemical studies suggest that related compounds exhibit significant activity against certain cancer cell lines, indicating potential therapeutic applications in oncology.
The physical properties of 3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine include:
Chemical properties include:
These properties are crucial for understanding its behavior in biological systems and during synthesis processes .
3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has notable applications in scientific research:
The pharmacophoric value of pyrazolo[1,5-a]pyrimidine stems from its capacity for electronic modulation and steric diversification at specific ring positions:
Table 1: Impact of Pyrazolo[1,5-a]pyrimidine Substitutions on Biological Activity
Ring Position | Common Substituents | Primary Biological Influence | Example Target Interactions |
---|---|---|---|
2 | Methyl, Ethyl, Aryl | Metabolic stability, Steric complementarity | Hydrophobic pocket occupancy in kinases |
3 | Aryl (e.g., 3-chlorophenyl), Halogen | π-π stacking, Lipophilicity modulation | Hydrophobic cleft binding in TrkA, Pim-1 kinases |
5 | Chloro, Amino, Alkylamino | Hydrogen bonding, Solubility | Salt bridge formation with Aspartic acid residues (Pim-1) |
6 | Aryl, Carboxylate, Heteroaryl | Dipole modulation, Solubility, Extended pharmacophore tethering | Surface binding, Allosteric modulation |
7 | Amino, Hydroxyl, Halogen | Hydrogen bonding, Electronic effects | ATP-mimetic interactions in catalytic domains |
The scaffold's utility is exemplified by FDA-approved drugs (e.g., Larotrectinib, Entrectinib) targeting tropomyosin receptor kinases (TrkA/B/C) for NTRK-fusion solid tumors. These inhibitors leverage the pyrazolo[1,5-a]pyrimidine core to achieve high-affinity, ATP-competitive inhibition, validated by clinical efficacy against diverse carcinomas [5].
The bioactivity of 3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (Molecular Formula: C₁₃H₉Cl₂N₃; Molecular Weight: 278.14 g/mol; CAS: 866132-38-9) is critically governed by its distinct substitution pattern [2]:
Table 2: Physicochemical and Structural Attributes of 3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Property | Value/Description | Biological Implication |
---|---|---|
Molecular Formula | C₁₃H₉Cl₂N₃ | Balanced size for kinase ATP-site occupancy |
Molecular Weight | 278.14 g/mol | Adheres to "rule of three" for fragment libraries |
Key Substituents | 3-Cl, 6-(3-ClC₆H₄), 2-CH₃ | Enhanced lipophilicity, π-stacking, metabolic stability |
Calculated cLogP* | ~3.5 (Estimated) | Favorable for cell permeability, potential CNS activity |
Hydrogen Bond Acceptors | 3 (Ring N atoms) | ATP-competitive binding capacity |
Hydrogen Bond Donors | 0 | Reduced polarity, improved membrane transit |
Aromatic Rings | 2 (Pyrazolopyrimidine + Phenyl) | Planar surface for hydrophobic interactions |
InChI Key | ZMGHADYRVNWWLD-UHFFFAOYSA-N | Unique structural identifier [2] |
Estimated using ChemDraw Professional 20.0 |
Structure-activity relationship (SAR) studies confirm that dual chloro substitution (3-Cl and 3'-Cl) maximizes inhibitory potency against kinases like Pim-1 and TrkA. Mono-chloro analogs exhibit reduced activity, highlighting synergism between these substituents. The methyl group at C-2 further fine-tunes pharmacokinetics by reducing clearance rates in hepatic microsome assays [3] [5].
The therapeutic application of pyrazolo[1,5-a]pyrimidines has evolved through distinct generations:
Table 3: Historical Milestones in Pyrazolo[1,5-a]pyrimidine Therapeutic Development
Era | Representative Agents | Primary Indication/Target | Structural Innovations |
---|---|---|---|
1980s-2000s | Zaleplon, Indiplon | Insomnia (GABA_A receptor) | 7-Amino substitution, small aryl at C-5 |
Pyrazophos | Fungicidal (Chitin synthase) | Phosphorothioate at C-3, Ethoxy pyrimidine | |
2010s | Larotrectinib, Entrectinib | NTRK-fusion cancers (TrkA/B/C) | 2-Methyl-3-(3,5-substituted aryl), 5-Amino/cyano |
Dinaciclib | Cancer (CDK1/2/5/9) | 5-Acetyl-7-aminopyrazolopyrimidine | |
2020s | Repotrectinib, Selitrectinib | NTRK/ROS1-altered cancers (Resistant Trk mutants) | Macrocyclic constraints, Halogenated aryl at C-6 |
3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | Kinase inhibitor lead (Preclinical) | Dual meta-chloro groups at C-3 and C-6-aryl |
Contemporary research explores hybrid molecules, such as pyrazolo[1,5-a]pyrimidine-coumarin conjugates, to leverage dual mechanisms (e.g., kinase inhibition + fluorescence imaging) [4] [8]. The scaffold’s versatility ensures its continued prominence in drug discovery pipelines targeting protein kinases (CK2, EGFR, B-Raf), carbonic anhydrases, and biofilm regulatory proteins [5] .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7